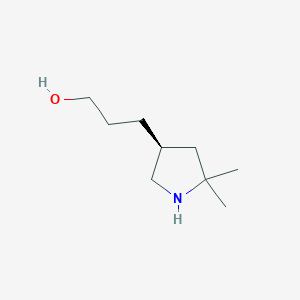![molecular formula C34H22N2 B14044393 2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole](/img/structure/B14044393.png)
2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport abilities . This compound has a unique structure that makes it suitable for various applications in organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole typically involves multiple steps, including the formation of the carbazole core and subsequent functionalization. One common method involves the cyclization of phenylhydrazine with cyclohexanone, followed by a series of rearrangement and oxidation reactions . The reaction conditions often require the use of strong acids like hydrochloric acid and oxidizing agents such as red lead.
Industrial Production Methods
Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate . Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
Analyse Chemischer Reaktionen
Types of Reactions
2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, oxidizing agents, and reducing agents. The conditions often involve high temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole involves its interaction with various molecular targets and pathways. It can inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions contribute to its pharmacological effects, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: The parent compound, known for its high hole-transport capabilities and strong fluorescence.
9-Ethyl-9H-carbazole: A derivative with similar electronic properties but different solubility and stability characteristics.
6-(3,6-Di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid: Another derivative used in electrochemical applications.
Uniqueness
2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole stands out due to its unique structure, which combines the properties of carbazole with additional functional groups that enhance its stability and electronic properties. This makes it particularly suitable for advanced applications in organic electronics and materials science .
Eigenschaften
Molekularformel |
C34H22N2 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2-(9H-carbazol-3-yl)-5-phenylbenzo[b]carbazole |
InChI |
InChI=1S/C34H22N2/c1-2-10-26(11-3-1)36-33-17-15-25(20-29(33)30-19-22-8-4-5-9-23(22)21-34(30)36)24-14-16-32-28(18-24)27-12-6-7-13-31(27)35-32/h1-21,35H |
InChI-Schlüssel |
XQZDOLZLLANQDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65)C7=CC8=CC=CC=C8C=C72 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)







![5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B14044381.png)


